molecular formula C10H11Cl2NO2 B8098899 (S)-a-Amino-3,4-dichlorobenzenebutanoic acid

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid

Cat. No.: B8098899
M. Wt: 248.10 g/mol
InChI Key: PHCCQGLRCCLUBD-VIFPVBQESA-N
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Description

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of two chlorine atoms on the benzene ring and an amino group attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dichlorobenzene, which is then subjected to a series of reactions to introduce the amino and butanoic acid groups.

    Amidation Reaction:

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: This step is used to reduce any intermediate compounds and achieve the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-a-Amino-3,4-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-a-Amino-3,4-dichlorobenzenebutanoic acid: The enantiomer of the compound, which has different biological activity.

    3,4-Dichlorophenylalanine: A similar compound with a different amino acid backbone.

    3,4-Dichlorobenzeneacetic acid: Another related compound with a different functional group.

Uniqueness

(S)-a-Amino-3,4-dichlorobenzenebutanoic acid is unique due to its specific chiral configuration and the presence of both amino and dichlorobenzene groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCQGLRCCLUBD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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